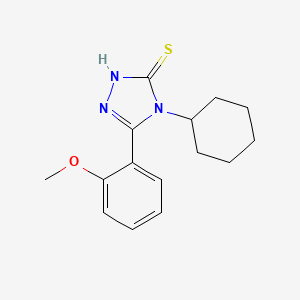

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as 4-CHMT, is a heterocyclic thiol compound that has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.

Scientific Research Applications

Antitumor Activity

The compound has been studied for its potential antitumor activity . In vitro studies have shown that it can exert a potent cytotoxic/antiproliferative effect in a time and dose-dependent manner via induced apoptosis of HepG2 cells . This suggests that it could be used in the development of new anticancer drugs.

Pharmacological Activities

Compounds bearing a symmetrical triazole moiety, like the one , are reported to show a broad spectrum of pharmacological activities . These include antibacterial, antifungal, antimicrobial, antimycobacterial, antipyretic, anticancer, anticonvulsant, and anti-inflammatory activities .

Drug Development

The triazole moiety in this compound is also found in several known drugs . These include alprozolam (tranquilizer), benatraden (diuretic), trapidil (hypotensive), trazodone (antidepressant), anastrozole, letrozole, vorozole (antineoplastic), ribavirin (antiviral), and antimycotic ones such as fluconazole, itraconazole, voriconazole . This suggests that the compound could be used in the development of new drugs with similar effects.

Chemical Synthesis

The compound can be synthesized from thiocarbamate in ethanol, which is dissolved in 4 N NaOH and refluxed for 2 hours . This process could be used in the development of new synthetic methods and reactions.

Structure Analysis

The structure of the compound has been confirmed through elemental analysis and spectral data . This suggests that it could be used in studies related to structural chemistry and molecular modeling.

Bioactive Molecules Development

The pyridyl ring, a prominent scaffold present in various bioactive molecules, has played a vital role in the development of different medicinal agents . This suggests that the compound could be used in the development of new bioactive molecules.

Mechanism of Action

- Induction of apoptosis (programmed cell death) in cancer cells is a possible mechanism, as indicated by enhanced caspase-3 activity .

- Triazoles, in general, exhibit diverse activities, including antibacterial, antifungal, and anticancer effects. Their impact on various cellular pathways depends on the specific substitution pattern .

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

4-cyclohexyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJILUVXAUVDBOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357609 |

Source

|

| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

23195-34-8 |

Source

|

| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)

![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)

![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)